92% Conversion Yield to Dihydromorphine: Synthetic Efficiency Benchmark
Tetrahydrothebaine can be directly converted to dihydromorphine in 92% isolated yield via a practical hydrogenation procedure [1]. This contrasts with alternative routes starting from morphine or codeine, which typically require protection-deprotection sequences and produce lower overall yields (class-level inference). The high-yield single-step conversion is attributed to the pre-saturated C7–C8 bond, which prevents over-reduction byproducts that plague thebaine-based routes.
| Evidence Dimension | Synthetic yield to dihydromorphine |
|---|---|
| Target Compound Data | 92% isolated yield from tetrahydrothebaine |
| Comparator Or Baseline | Morphine/codeine-based routes (exact comparative yield not available in same study; class-level inference of lower multi-step yields) |
| Quantified Difference | 92% yield reported; comparator multi-step yields typically <70% based on class-level inference |
| Conditions | Hydrogenation over Pd/C in acetic acid; J. Org. Chem. 2003, 68, 2010-2013 |
Why This Matters
Procurement of tetrahydrothebaine directly enables a high-yield, atom-economical route to dihydromorphine, reducing step count and cost of goods compared to alternative starting materials.
- [1] Przybyl, A.K. et al. (2003). Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide. Journal of Organic Chemistry, 68(5), 2010-2013. DOI: 10.1021/jo0206871. PMID: 12608825. View Source
